3-Pyridazinecarboxylic acid, 1,6-dihydro-5-methyl-6-oxo-, hydrazide

Antimicrobial Pyridazine DNA Gyrase Inhibition

Medicinal chemistry teams prosecuting c-Met-driven oncology targets require the 5-methyl-6-oxo substitution pattern intact for ATP-binding pocket engagement; generic pyridazine hydrazides fail to reproduce biological activity. • Enables construction of patent-protected pyridazinone c-Met inhibitors (WO2014/032398A1); ≥10-fold IC50 advantage over de-methylated analogs. • Downstream DNA gyrase B inhibitors achieve MIC 0.892-3.744 μg/mL vs. Gram-negative bacteria, outperforming chloramphenicol. • Fragment-sized (168.15 Da) hydrazide for structure-guided elaboration; favorable selectivity index (SI ≥17) supports lead optimization.

Molecular Formula C6H8N4O2
Molecular Weight 168.15 g/mol
CAS No. 92604-89-2
Cat. No. B12973554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridazinecarboxylic acid, 1,6-dihydro-5-methyl-6-oxo-, hydrazide
CAS92604-89-2
Molecular FormulaC6H8N4O2
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=CC(=NNC1=O)C(=O)NN
InChIInChI=1S/C6H8N4O2/c1-3-2-4(6(12)8-7)9-10-5(3)11/h2H,7H2,1H3,(H,8,12)(H,10,11)
InChIKeyJHJFFEANAZZBSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridazinecarboxylic Acid Hydrazide: Pharmaceutical Intermediate Overview


3-Pyridazinecarboxylic acid, 1,6-dihydro-5-methyl-6-oxo-, hydrazide (CAS 92604-89-2) is a heterocyclic building block belonging to the pyridazinone class, characterized by a 1,6-dihydro-5-methyl-6-oxo substitution pattern on the pyridazine ring and a reactive hydrazide moiety at the 3-position . With a molecular formula of C₆H₈N₄O₂ and a molecular weight of 168.15 g/mol, this compound serves as a key intermediate in the synthesis of kinase inhibitors and antimicrobial agents, distinguishing itself from simpler pyridazine hydrazides through its specific methylation and oxidation pattern that directly impacts downstream biological target engagement [1].

Intermediate for Kinase inhibitor synthesis (c-Met, tyrosine kinase)
Building block Antimicrobial pyridazine library construction
Structural determinant 5-methyl-6-oxo pattern directs target engagement

Why Substitution Pattern Matters for This Hydrazide


Generic substitution of CAS 92604-89-2 with simpler pyridazine-3-carbohydrazides (e.g., CAS 89463-74-1) or de-methylated 6-oxo analogs (e.g., CAS 98021-39-7) is scientifically unsound because the 5-methyl and 6-oxo substituents are not inert structural features—they are critical pharmacophoric elements that dictate DNA gyrase B binding conformation and antibacterial potency in downstream pyridazine derivatives [1]. Class-level evidence demonstrates that chloro-substituted pyridazines derived from substituted hydrazide intermediates achieve MIC values of 0.892–3.744 μg/mL against Gram-negative bacteria, outperforming chloramphenicol (2.019–8.078 μg/mL), an activity profile directly dependent on the substitution pattern of the precursor hydrazide [1]. Replacing the 5-methyl-6-oxo hydrazide with an unsubstituted analog would yield a structurally divergent intermediate incapable of producing the identical final compound, rendering batch-to-batch biological reproducibility impossible in a procurement context.

Target Intermediate
5-Methyl-6-oxo hydrazide (CAS 92604-89-2) provides the pharmacophoric substitution required for DNA gyrase B binding and c-Met kinase interaction.
Unsubstituted Hydrazide
Generic pyridazine-3-carbohydrazide (CAS 89463-74-1) lacks the 5-methyl and 6-oxo groups; downstream antimicrobial MIC context and kinase inhibition may not reproduce.
Target Intermediate
5-Methyl substituent is critical for ATP-binding pocket occupancy per patent SAR.
De-methylated Analog
6-Oxo-1,6-dihydropyridazine-3-carbohydrazide (CAS 98021-39-7) may exhibit reduced c-Met inhibitory activity; reported ≥10-fold loss in IC50 context.

Quantitative Differentiation Evidence for the 5-Methyl-6-oxo Hydrazide


Antibacterial Potency Versus Chloramphenicol

Pyridazine derivatives synthesized from substituted hydrazide intermediates—structurally analogous to CAS 92604-89-2—demonstrate superior antibacterial activity against drug-susceptible and drug-resistant Gram-negative strains compared to the clinical benchmark chloramphenicol. The chloro-substituted final compounds derived from this hydrazide scaffold class achieved MIC values of 0.892–3.744 μg/mL against E. coli, P. aeruginosa, and S. marcescens, which is 2.2–2.3 fold lower (more potent) than chloramphenicol's MIC range of 2.019–8.078 μg/mL [1]. This is a class-level inference: the specific 5-methyl-6-oxo substitution on the hydrazide precursor directly influences the final compound's DNA gyrase B binding conformation as confirmed by MOE docking studies [1].

Antibacterial MIC vs. chloramphenicol
Class-level inference
MIC 0.892–3.744 μg/mL vs 2.019–8.078 μg/mL (chloramphenicol)
Supports antimicrobial screening context
Derived from chloro-substituted pyridazine products of this hydrazide class; broth microdilution.
Antimicrobial Pyridazine DNA Gyrase Inhibition

Physicochemical Property Differentiation

CAS 92604-89-2 (MW 168.15 g/mol, C₆H₈N₄O₂) contains a 5-methyl substituent and a 6-oxo group absent in the unsubstituted pyridazine-3-carboxylic acid hydrazide (CAS 89463-74-1, MW 138.13 g/mol, C₅H₆N₄O) . The molecular weight difference of +30.02 g/mol reflects the additional methyl and carbonyl oxygen, which increases hydrogen bond acceptor count, alters logP, and modifies the compound's capacity to form stable hydrazone conjugates with aromatic aldehydes during library synthesis [1]. This is a direct head-to-head comparison of intrinsic molecular properties derived from authoritative database entries.

MW & formula difference
Direct comparison
+30.02 Da; additional CH₂O fragment
Alters HPLC retention, solubility, and reactivity
Non-interchangeable with simpler pyridazine-3-carbohydrazide.
Physicochemical Properties Drug-likeness Molecular Descriptors

c-Met Kinase Inhibitor Pharmacophore Requirement

Patent WO2014/032398A1, filed by the Shanghai Institute of Materia Medica, discloses pyridazinone compounds of formula (I) as tyrosine kinase inhibitors, specifically c-Met inhibitors [1]. The generic Markush structure encompasses the 5-methyl-6-oxo-1,6-dihydropyridazine core that is the direct synthetic precursor to CAS 92604-89-2. The patent explicitly claims that the 6-oxo substituent and ring methylation pattern are essential for c-Met inhibitory activity, as these substituents occupy the ATP-binding pocket hydrophobic back pocket and hinge region respectively [1]. Analogs lacking the 5-methyl group (i.e., derived from 6-oxo-1,6-dihydropyridazine-3-carbohydrazide, CAS 98021-39-7) or bearing alternative N-substitution exhibit a ≥10-fold loss in c-Met IC50 potency relative to the 5-methyl-6-oxo scaffold [1]. This is a class-level inference drawn from the patent's structure-activity relationship (SAR) teachings for the pyridazinone chemical series.

c-Met SAR (5-methyl vs. de-methyl)
Class-level inference
≥10-fold lower c-Met IC50 without 5-methyl
Substitution required for kinase inhibitory context
Patent WO2014/032398A1 SAR disclosure; in vitro kinase assay.
Kinase Inhibition c-Met Anticancer Patent Evidence

Cytotoxicity Safety Window and Selectivity

Cytotoxicity evaluation of newly synthesized pyridazines—derived from substituted hydrazide intermediates including the 5-methyl-6-oxo scaffold class—against rat hepatocytes revealed IC50 values exceeding 64 μg/mL, establishing a favorable safety window relative to their antibacterial MIC values (0.892–3.744 μg/mL) [1]. This yields a selectivity index (SI = IC50/MIC) range of approximately 17–72, indicating that these compounds preferentially target bacterial DNA gyrase over mammalian cells [1]. This is class-level evidence for the safety profile of compounds derived from the hydrazide intermediate class to which CAS 92604-89-2 belongs.

Hepatocyte selectivity index
Class-level inference
SI 17–72 (IC50 >64 μg/mL)
Supports cytotoxicity endpoint review
Relative to antibacterial MIC; class-level evidence for this hydrazide scaffold.
Cytotoxicity Safety Hepatocyte Selectivity

Research and Industrial Application Scenarios


c-Met Kinase Inhibitor Synthesis

Procure CAS 92604-89-2 as the direct hydrazide precursor for constructing patent-protected pyridazinone c-Met inhibitors. The 5-methyl-6-oxo substitution pattern is essential for occupying the ATP-binding hydrophobic back pocket, with patent SAR data demonstrating a ≥10-fold c-Met IC50 advantage over de-methylated analogs [1]. This compound is suitable for medicinal chemistry teams prosecuting c-Met-driven oncology targets under the WO2014/032398A1 patent family.

Antimicrobial Library Synthesis

Use CAS 92604-89-2 as the hydrazide intermediate for parallel synthesis of pyridazine libraries with demonstrated DNA gyrase B inhibitory activity. Downstream compounds from this scaffold class achieve MIC values of 0.892–3.744 μg/mL against E. coli, P. aeruginosa, and S. marcescens, outperforming chloramphenicol (2.019–8.078 μg/mL) by 2.2–2.3 fold [2]. The favorable selectivity index (IC50 >64 μg/mL on rat hepatocytes; SI ≥17) supports progression into lead optimization [2].

Analytical Reference Standard Development

Leverage the distinct molecular weight (168.15 g/mol), hydrogen bond donor/acceptor profile, and chromatographic retention properties of CAS 92604-89-2 as a reference standard for HPLC and LC/MS method development. Its +30.02 Da mass offset relative to unsubstituted pyridazine-3-carbohydrazide (CAS 89463-74-1, MW 138.13 g/mol) provides a clear differentiation signal for system suitability testing .

Fragment-Based Drug Design Building Block

Deploy CAS 92604-89-2 as a fragment-sized (168.15 Da) hydrazide building block for structure-guided elaboration targeting the E. coli DNA gyrase B ATP-binding site (PDB 4KFG). MOE docking studies confirm that pyridazine derivatives from this hydrazide class achieve favorable overlay with co-crystallized ligands within the active site, supporting fragment growth strategies [2].

Application
Selection Property
Validation Focus
c-Met kinase inhibitor synthesis
5-Methyl-6-oxo substitution pattern
c-Met inhibitory activity context
Antimicrobial library synthesis
DNA gyrase B inhibitory scaffold
Antibacterial MIC endpoint context
Analytical reference standard
Distinct MW and chromatographic profile
HPLC/LC-MS method development
Fragment-based drug design
Fragment-sized hydrazide building block
DNA gyrase B binding-site compatibility
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